1H-Naphtho(2,3-d)triazole

Overview

Description

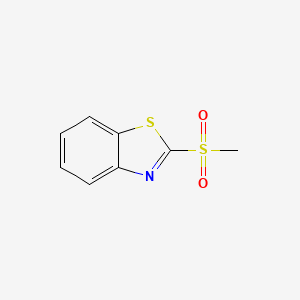

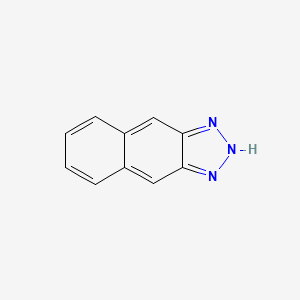

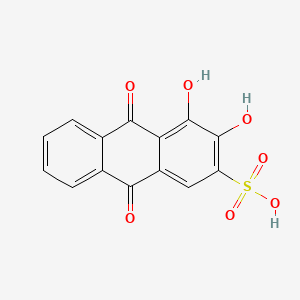

1H-Naphtho(2,3-d)triazole (Naphthotriazole) is an organic compound belonging to the class of heterocyclic compounds. It is a 1-substituted naphthotriazole with a molecular formula of C9H6N3. This compound has been of interest to researchers due to its diverse range of applications in a variety of fields including medicinal chemistry, pharmaceuticals, and agrochemicals. Naphthotriazole is a valuable building block for the synthesis of a variety of compounds, including those with potential therapeutic properties.

Scientific Research Applications

Synthesis Methods

1H-Naphtho(2,3-d)triazole and its derivatives are synthesized through various methods, offering unique heterocyclic scaffolds that exhibit interesting chemical and biological properties. For instance, a one-pot three-component [2+3] cycloaddition has been developed for the synthesis of 1-alkyl 1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione and 2-alkyl 2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione (Zhang & Chang, 2009). Another method involves the synthesis of 1,3-dimethyl-1,2,3-triazolium derivatives via a new safe and easy route, showing significant anticancer activities (Shrestha & Chang, 2013).

Supramolecular Interactions

1H-1,2,3-Triazoles, including this compound, are noted for their supramolecular interactions. These interactions enable applications in supramolecular and coordination chemistry. The nitrogen-rich triazole features a highly polarized carbon atom, allowing complexation of anions through hydrogen and halogen bonding (Schulze & Schubert, 2014).

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic and anticancer properties of this compound derivatives. For example, 1H-1,2,3-Triazol-1-ylmethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-diones demonstrated superior cytotoxic activity against cancer cell lines (Chipoline et al., 2018). Similarly, the oxime derivatives of 1-R-1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxides showed high cytotoxic potency against human colon and breast adenocarcinoma cell lines (Gornostaev et al., 2017).

Antibacterial Activity

This compound derivatives also exhibit antibacterial properties. A novel class of antibacterial cationic anthraquinone analogs based on naphtho[2,3-d]triazoles has been developed, with some compounds showing high potency against pathogens including methicillin-resistant Staphylococcus aureus (MRSA) (Zhang et al., 2011).

Solar Cell Applications

In the field of renewable energy, conjugated copolymers based on naphtho[1,2-c:5,6-c]bis(2-octyl-[1,2,3]triazole) have been synthesized for use in polymer solar cells, demonstrating high power conversion efficiency (Dong et al., 2013).

Environmental Considerations

An environmentally friendly method using water as a solvent has been developed for the synthesis of bioactive 1-alkyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-diones, highlighting the importance of green chemistry in the synthesis of these compounds (Zhang, Shrestha & Chang, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 1H-Naphtho(2,3-d)triazole are indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) . These enzymes mediate the kynurenine pathway of tryptophan degradation and have emerged as potential new targets in immunotherapy for the treatment of cancer due to their critical role in immunosuppression in the tumor microenvironment .

Mode of Action

This compound interacts with its targets, IDO1 and TDO, inhibiting their activities. Among all the obtained dual inhibitors, 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione displayed the most potent IDO1 and TDO inhibitory activities .

Biochemical Pathways

The inhibition of IDO1 and TDO by this compound affects the kynurenine pathway of tryptophan degradation . This pathway is involved in the production of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular respiration and energy production. By inhibiting IDO1 and TDO, this compound can disrupt this pathway, potentially affecting cellular energy production and other downstream effects.

Pharmacokinetics

The compound’s molecular weight of 16918 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The inhibition of IDO1 and TDO by this compound can lead to significant molecular and cellular effects. For instance, it has been reported that this compound can inhibit the proliferation of leukemia cells and solid tumor cells, induce reactive oxygen species (ROS) production, cause mitochondrial dysfunction, trigger apoptosis, and induce cell cycle arrest .

Biochemical Analysis

Biochemical Properties

1H-Naphtho(2,3-d)triazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves the inhibition of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition can lead to a decrease in pyrimidine levels, affecting DNA and RNA synthesis. Additionally, this compound has been shown to interact with glutathione reductase, an enzyme responsible for maintaining the redox balance within cells . By inhibiting this enzyme, the compound can induce oxidative stress, leading to cellular damage and apoptosis. The compound’s strong dipole moment and hydrogen bonding ability also facilitate interactions with various proteins, enhancing its biochemical activity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction . This leads to the activation of cell signaling pathways such as the p53 pathway, which plays a critical role in regulating cell cycle arrest and apoptosis. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and epigenetic regulators . In non-cancerous cells, the compound’s effects on cellular metabolism and redox balance can lead to altered cellular functions and potential cytotoxicity.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes such as dihydroorotate dehydrogenase and glutathione reductase, inhibiting their activity . This binding is facilitated by the compound’s triazole ring, which can form hydrogen bonds and coordinate with metal ions present in the enzyme’s active site. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and epigenetic regulators . These interactions can lead to the activation or repression of specific genes, resulting in altered cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative cellular damage and apoptosis, particularly in cancer cells . In in vitro studies, the compound’s effects on cellular function can be observed within hours of exposure, with significant changes in cell viability and gene expression occurring over several days.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit enzyme activity and induce mild oxidative stress without causing significant toxicity . At higher doses, this compound can lead to severe oxidative stress, mitochondrial dysfunction, and apoptosis, resulting in tissue damage and potential toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing adverse effects. Toxicity studies in animal models have shown that high doses of this compound can lead to liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit dihydroorotate dehydrogenase, affecting pyrimidine biosynthesis and nucleotide metabolism . Additionally, this compound can interact with glutathione reductase, influencing the redox balance and oxidative stress response within cells . These interactions can lead to changes in metabolic flux and metabolite levels, impacting cellular functions and responses. The compound’s metabolism can also involve phase I and phase II biotransformation reactions, including oxidation, reduction, and conjugation, which can affect its bioavailability and activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its intracellular accumulation . Additionally, this compound can interact with specific transporters and binding proteins, influencing its localization and distribution within cells . These interactions can affect the compound’s bioavailability and activity, as well as its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can localize to the mitochondria, where it induces mitochondrial dysfunction and apoptosis through the generation of reactive oxygen species . Additionally, this compound can accumulate in the nucleus, where it interacts with transcription factors and epigenetic regulators to modulate gene expression . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .

Properties

IUPAC Name |

2H-benzo[f]benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c1-2-4-8-6-10-9(11-13-12-10)5-7(8)3-1/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFXVRRBGNORBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=NNN=C3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181403 | |

| Record name | 1H-Naphtho(2,3-d)triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269-12-5 | |

| Record name | 1H-Naphtho(2,3-d)triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000269125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Naphtho(2,3-d)triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1H-Naphtho(2,3-d)triazole utilized in the synthesis of dibenzobiphenylenes?

A1: this compound serves as a key starting material in the synthesis of dibenzo[b,h]biphenylene. The research demonstrates that lead tetra-acetate oxidation of 1-amino-1H-naphtho[2,3-d]triazole leads to the formation of dibenzo[b,h]biphenylene []. This reaction likely proceeds through the generation of an aryne intermediate, which then undergoes further reactions to yield the final polycyclic product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

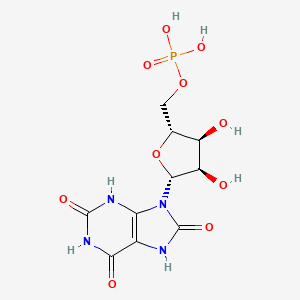

![[2-[17-(1-Hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonic acid](/img/structure/B1213220.png)

![(2S,3R,5R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1213222.png)

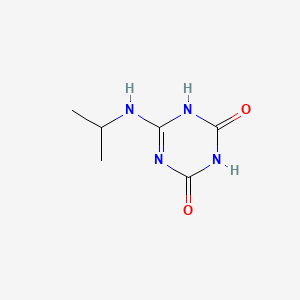

![1-Isobutyl-2-methyl-3-[2-(4-nitrophenyl)-2-oxo-ethyl]benzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B1213233.png)